N-(2-Methyl-3,5-dinitrophenyl)acetamide
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Overview
Description
N-(2-Methyl-3,5-dinitrophenyl)acetamide is an organic compound characterized by the presence of nitro groups and an acetamide moiety attached to a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-3,5-dinitrophenyl)acetamide typically involves the nitration of 2-methylacetanilide followed by acylation. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 3 and 5 positions of the phenyl ring. The acylation step involves the reaction of the nitrated product with acetic anhydride or acetyl chloride under basic conditions to form the final acetamide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration and acylation reactions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methyl-3,5-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives with various functional groups.
Scientific Research Applications
N-(2-Methyl-3,5-dinitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of N-(2-Methyl-3,5-dinitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and acetamide moiety play a crucial role in its binding affinity and reactivity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules, thereby exerting its effects .
Comparison with Similar Compounds
- N-(2-Methyl-4,5-dinitrophenyl)acetamide
- N-(2-Chloro-3,5-dinitrophenyl)acetamide
- N-(2-Methyl-3,6-dinitrophenyl)acetamide
Comparison: N-(2-Methyl-3,5-dinitrophenyl)acetamide is unique due to the specific positioning of the nitro groups and the methyl substituent on the phenyl ring. This structural arrangement influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N-(2-methyl-3,5-dinitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c1-5-8(10-6(2)13)3-7(11(14)15)4-9(5)12(16)17/h3-4H,1-2H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXBMKYEADPDFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546034 |
Source
|
Record name | N-(2-Methyl-3,5-dinitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3484-26-2 |
Source
|
Record name | N-(2-Methyl-3,5-dinitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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